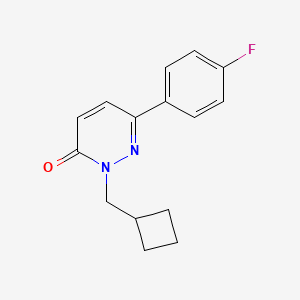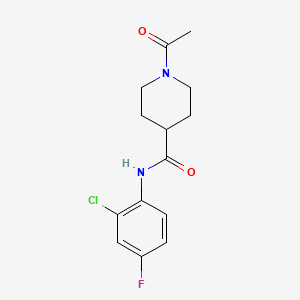![molecular formula C15H17BrN4O B15116295 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116295.png)
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a piperazine moiety substituted with a 3-methoxyphenyl group. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 5-bromopyrimidine and 3-methoxyphenylpiperazine.
Coupling Reaction: The key step involves the coupling of 5-bromopyrimidine with 3-methoxyphenylpiperazine under suitable reaction conditions. This is often achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (e.g., 100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety, to form corresponding oxidized or reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride are used under mild conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis is carried out using sodium hydroxide.
Major Products Formed
Substitution Products: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Products: Oxidized or reduced forms of the piperazine moiety.
Hydrolysis Products: Corresponding hydrolysis products, such as carboxylic acids or amines.
科学的研究の応用
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in key biological processes, such as kinases and proteases.
Modulate Receptors: It can bind to and modulate the activity of specific receptors, such as serotonin and dopamine receptors, which are implicated in neurological and psychiatric disorders.
Affect Signaling Pathways: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the 3-methoxyphenyl group but shares the pyrimidine and piperazine core structure.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Similar structure with an additional methoxy group on the pyrimidine ring.
2-[4-(3-Methoxyphenyl)piperazin-1-yl]pyrimidine: Lacks the bromine atom but retains the 3-methoxyphenyl and piperazine moieties.
Uniqueness
5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both the bromine atom and the 3-methoxyphenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.
特性
分子式 |
C15H17BrN4O |
|---|---|
分子量 |
349.23 g/mol |
IUPAC名 |
5-bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17BrN4O/c1-21-14-4-2-3-13(9-14)19-5-7-20(8-6-19)15-17-10-12(16)11-18-15/h2-4,9-11H,5-8H2,1H3 |
InChIキー |
UBPGKGAAEPHGGE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-({[6-(3-Fluorophenyl)pyridazin-3-yl]oxy}methyl)pyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B15116217.png)
![3-{[1-(Oxane-2-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B15116218.png)
![3-fluoro-2-methyl-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15116226.png)
![3-Bromo-4-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B15116240.png)
![[2-(7-fluoroquinazolin-4-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B15116244.png)
![N-{[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B15116249.png)
![2-[4-(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15116255.png)



![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15116268.png)
![{2-[(2-Bromophenyl)methyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methanol](/img/structure/B15116276.png)
![1-Methyl-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]phthalazine](/img/structure/B15116289.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
